(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one
Overview
Description
The compound “(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one” is a chemical compound with the molecular formula C12H9F2N3O3 . It has a molecular weight of 281.21 g/mol . The compound is also known by other names such as DFHO, and its CAS number is 1420815-34-4 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. For detailed synthesis procedures, it is recommended to refer to scientific literature or contact suppliers who may provide more specific information.Molecular Structure Analysis
The compound contains a total of 23 bonds, including 17 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 82 Ų . It has 1 rotatable bond , and its complexity, as computed by PubChem, is 469 . The compound has a XLogP3-AA value of 1.2 , indicating its lipophilicity. It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to (5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one have been evaluated for their biological activities. For instance, benzylideneoxazoles, -thiazoles, and -imidazoles derived from di-tert-butylphenol were synthesized and tested as dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia cells. Some of these compounds showed oral activity in anti-inflammatory models (Unangst et al., 1994) (Unangst et al., 1994).
Antitumor and Antibacterial Applications
N,N'-Dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines and N,N-dialkyl-4,5-bis(4-hydroxyphenyl)imidazolidines have been synthesized and evaluated for their affinity for the estradiol receptor, demonstrating potential in inhibiting the growth of mammary carcinoma (von Angerer et al., 1982) (von Angerer et al., 1982). Additionally, novel nitro isoxazole imine imidazole derivatives showed significant antifungal activities, suggesting their potential in drug discovery (Brahmayya et al., 2013) (Brahmayya et al., 2013).
Chemical Synthesis and Structural Studies
Research has also focused on the synthesis and structural evaluation of such compounds. The preparation and analysis of various imidazolidin-2-ones have been reported, examining aspects like isomerism and proton exchange (Angelova et al., 2003) (Angelova et al., 2003). These studies contribute to understanding the chemical properties and potential applications of these compounds.
properties
IUPAC Name |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMNFVJDRZPKL-KWBNEJDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=O)N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154723879 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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